benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
Description
Introduction to Pyrazolo[3,4-d]Pyridazine Derivatives in Medicinal Chemistry
Historical Development of Heterocyclic Nitrogen-Containing Ring Systems
The study of heterocyclic compounds dates to the early 19th century, with foundational work by chemists such as Brugnatelli, who characterized early nitrogen-containing rings like pyridine and pyrrole. Heterocycles, defined by their inclusion of non-carbon atoms (e.g., nitrogen, oxygen, sulfur) within cyclic frameworks, became central to organic chemistry due to their prevalence in natural products and biomolecules. By the mid-20th century, approximately 59% of U.S. FDA-approved drugs incorporated nitrogen heterocycles, underscoring their pharmaceutical indispensability.
Table 1: Key Milestones in Heterocyclic Chemistry
The structural versatility of nitrogen heterocycles, including pyrazolo[3,4-d]pyridazines, arises from their ability to engage in hydrogen bonding, π-π stacking, and electrostatic interactions—properties critical for drug-receptor binding.
Evolution of Pyrazolo[3,4-d]Pyridazine Research
Pyrazolo[3,4-d]pyridazines belong to the azolo-fused diazine family, characterized by a 5-membered pyrazole ring fused to a 6-membered pyridazine ring. Early research focused on their synthesis via cyclocondensation reactions, but advancements in transition-metal catalysis (e.g., Suzuki-Miyaura couplings) later enabled precise functionalization at the 1-, 4-, and 6-positions. For example, the introduction of isopropyl and o-tolyl groups in benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate enhances steric bulk and lipophilicity, optimizing pharmacokinetic profiles.
Structural Features of Pyrazolo[3,4-d]Pyridazines:
- Pyrazole Ring : Contributes aromatic stability and hydrogen-bonding capacity.
- Pyridazine Ring : Introduces electron-deficient regions for nucleophilic attack.
- Substituent Effects : Functional groups (e.g., benzyl esters, isopropyl) modulate solubility and target affinity.
Significance of Benzyl-Substituted Pyrazolo[3,4-d]Pyridazines in Drug Discovery
This compound exemplifies strategic molecular design. The benzyl ester moiety increases membrane permeability, while the o-tolyl group at the 1-position enhances hydrophobic interactions with protein binding pockets. Such modifications align with medicinal chemistry strategies to improve absorption and metabolic stability.
Table 2: Role of Substituents in Pyrazolo[3,4-d]Pyridazine Derivatives
| Substituent Position | Functional Group | Impact on Drug-Likeness |
|---|---|---|
| 1- | o-Tolyl | Enhances hydrophobic binding |
| 4- | Isopropyl | Reduces rotational freedom, improving target selectivity |
| 6- | Acetate ester | Increases solubility and bioavailability |
Current Research Landscape and Emerging Applications
Recent studies emphasize pyrazolo[3,4-d]pyridazines as kinase inhibitors and antimicrobial agents. For instance, derivatives bearing electron-withdrawing groups (e.g., nitro, carbonyl) exhibit potent activity against tyrosine kinases involved in cancer progression. Additionally, the compound’s fused-ring system serves as a scaffold for fragment-based drug discovery, enabling rapid diversification for high-throughput screening campaigns.
Emerging Trends:
- Targeted Covalent Inhibitors : Incorporation of electrophilic warheads (e.g., acrylamides) for irreversible kinase binding.
- PROTACs (Proteolysis-Targeting Chimeras) : Utilization of pyrazolo[3,4-d]pyridazine cores to link E3 ligases and target proteins.
Properties
IUPAC Name |
benzyl 2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16(2)22-19-13-25-28(20-12-8-7-9-17(20)3)23(19)24(30)27(26-22)14-21(29)31-15-18-10-5-4-6-11-18/h4-13,16H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBOIFQMNJNEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)OCC4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo-pyridazine core, which is known for its diverse pharmacological properties. The molecular formula and key physical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 318.36 g/mol |
| Melting Point | 97.7 - 98.9 °C |
| Solubility | Soluble in DMSO |
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms, primarily involving inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways.
Inhibition of Cyclooxygenase Enzymes
Recent studies have demonstrated that compounds with similar structures exhibit selective inhibition of COX-2 over COX-1, which is beneficial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. For instance, compounds derived from pyrazole scaffolds have shown IC50 values ranging from 0.52 to 22.25 μM against COX enzymes, indicating moderate to strong inhibitory activity .
Case Studies
Several case studies highlight the biological activity of this compound:
- Anti-inflammatory Activity : In vivo studies demonstrated that analogs of this compound exhibited significant anti-inflammatory effects, with reductions in paw edema in animal models comparable to standard treatments like Celecoxib. For example, one study reported a 64.28% inhibition in inflammation compared to 57.14% for Celecoxib .
- Analgesic Effects : The analgesic properties were assessed using the hot plate test in rodents, where the compound showed a dose-dependent increase in latency time, indicating effective pain relief.
- Cell Viability Assays : In vitro assays conducted on various cancer cell lines revealed that the compound could induce apoptosis and inhibit cell proliferation at micromolar concentrations. The mechanism was attributed to the activation of caspases and modulation of apoptotic pathways.
Summary of Findings
The biological activity of this compound has been characterized by:
- Selective COX-2 inhibition with potential anti-inflammatory effects.
- Analgesic properties demonstrated through behavioral assays.
- Cytotoxic effects on cancer cells indicating potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with derivatives reported in recent patent literature (e.g., European Patent Bulletins).
Core Scaffold Variations
Substituent Analysis
- Benzyl Acetate vs. Piperazine/Piperidine : The benzyl acetate group in the target compound contrasts with nitrogen-containing heterocycles (e.g., piperazine/piperidine) in analogs from and . While the latter improve solubility and target engagement via hydrogen bonding, the benzyl ester may prioritize tissue penetration over aqueous solubility .
- o-Tolyl vs. Benzodioxolyl/Trifluoromethylbenzyl : The o-tolyl group provides moderate steric bulk compared to electron-rich benzodioxolyl () or electron-withdrawing trifluoromethylbenzyl (). This may influence selectivity for hydrophobic binding pockets in enzyme targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
